Samandaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of samandaridine involves complex organic reactions. One method described involves the transformation of a commercially available nitrogen-free steroid, testosterone acetate, into the rare alkaloid samanine, which is structurally related to this compound .
Chemical Reactions Analysis
Samandaridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Samandaridine has limited scientific research applications due to its extreme toxicity. In chemistry, it serves as a model compound for studying the synthesis and reactivity of steroidal alkaloids . In biology and medicine, it is used to study the effects of toxic alkaloids on various biological systems .
Mechanism of Action
The precise mechanism of action of samandaridine is not fully understood. it is known to affect the central nervous system, specifically the spinal cord . This compound likely interacts with specific molecular targets and pathways involved in neurotransmission, leading to its toxic effects. The compound’s lipid-soluble nature allows it to easily penetrate cell membranes and exert its effects on intracellular targets .
Comparison with Similar Compounds
Samandaridine is part of a family of toxic compounds called samandarines . Other similar compounds in this family include:
Samandarin: Another toxic alkaloid produced by the fire salamander, known for its potent effects on the central nervous system.
Samandarone: A related compound with similar toxic properties.
This compound is unique due to its specific structure and the particular effects it exerts on the central nervous system. Its extreme toxicity and specific biological activity distinguish it from other samandarines .
Properties
CAS No. |
6384-73-2 |
---|---|
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(1S,2S,3S,6S,7R,11S,13S,14S,17R,19R)-2,6-dimethyl-10,22-dioxa-20-azahexacyclo[17.2.1.02,17.03,14.06,13.07,11]docosan-9-one |
InChI |
InChI=1S/C21H31NO3/c1-20-6-5-13-12(14(20)8-16-15(20)9-19(23)24-16)4-3-11-7-18-22-10-17(25-18)21(11,13)2/h11-18,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18-,20+,21+/m1/s1 |
InChI Key |
GUSZSGSYIVZEDM-ACYPXLHBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]4[C@@H]2CC(=O)O4)CC[C@H]5[C@@]3([C@H]6CN[C@@H](C5)O6)C |
Canonical SMILES |
CC12CCC3C(C1CC4C2CC(=O)O4)CCC5C3(C6CNC(C5)O6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.